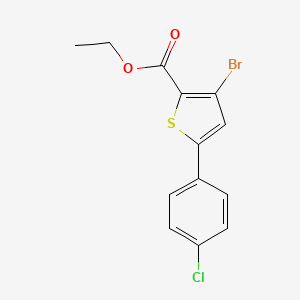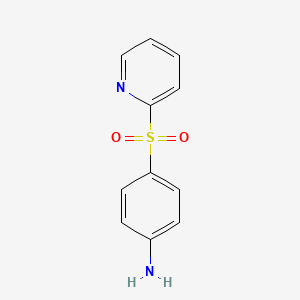
2-(Aminomethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Aminomethyl)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)anthracene-9,10-dione typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
化学反応の分析
Types of Reactions: 2-(Aminomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitrosoanthraquinone, hydroxyanthraquinone, and various substituted anthraquinone derivatives .
科学的研究の応用
2-(Aminomethyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the synthesis of anthraquinone-based drugs.
Industry: The compound is used in the production of sensors and electronic devices due to its semiconducting properties
作用機序
The mechanism of action of 2-(Aminomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it targets essential proteins involved in cell proliferation and survival, thereby inducing apoptosis .
類似化合物との比較
- 2-Aminoanthraquinone
- 1-Aminoanthraquinone
- 2-Hydroxyanthraquinone
Comparison: 2-(Aminomethyl)anthracene-9,10-dione is unique due to the presence of the aminomethyl group, which enhances its reactivity compared to other aminoanthraquinones. This structural difference allows for a broader range of chemical modifications and applications .
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
2-(aminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H11NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8,16H2 |
InChIキー |
HTBVSSIRTUHJQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8428001.png)






![2-Chloro-4-[3-(1-methyl-piperidin-4-yl)-propoxy]-benzaldehyde](/img/structure/B8428057.png)



![Methyl 4-[1,3]dioxan-2-yl-2-fluorobenzoate](/img/structure/B8428081.png)
![1-[2-(2-Hydroxymethyl-4-bromophenoxy)ethyl]pyrrolidine](/img/structure/B8428091.png)
